5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole
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Overview
Description
5-(3-Phenylpropyl)-1H-1,2,3,4-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a 3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenylpropylamine with sodium azide and triethyl orthoformate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-phenylpropylamine derivatives.
Substitution: Formation of halogenated phenylpropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. This interaction can lead to various effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole: Similar structure but lacks the 3-phenylpropyl group.
5-Phenyl-1H-tetrazole: Similar structure but with a phenyl group directly attached to the tetrazole ring.
3-Phenylpropylamine: Lacks the tetrazole ring but shares the 3-phenylpropyl group.
Uniqueness: 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole is unique due to the combination of the tetrazole ring and the 3-phenylpropyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
5-(3-phenylpropyl)-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-5-9(6-3-1)7-4-8-10-11-13-14-12-10/h1-3,5-6H,4,7-8H2,(H,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQGGCDOCUJFBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NNN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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